ARQ-751 -

ARQ-751

Catalog Number: EVT-260093
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.
Source and Classification

ARQ-751 was synthesized by ArQule, Inc., a biopharmaceutical company focused on developing targeted therapies for cancer. It belongs to the class of antineoplastic agents and is specifically classified as an allosteric inhibitor of protein kinases. This classification is crucial as it highlights its mechanism of action, which differs from traditional ATP-competitive inhibitors by binding to a site distinct from the ATP-binding pocket.

Synthesis Analysis

Methods and Technical Details

The synthesis of ARQ-751 involves several chemical transformations aimed at enhancing its potency and selectivity. The compound is derived from earlier inhibitors such as ARQ-092. The synthetic pathway typically includes:

  1. Starting Material: Natural fungal metabolites serve as precursors.
  2. Modification: The introduction of amide groups replaces less stable ester moieties, improving the compound's stability and efficacy.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels suitable for biological testing.

The synthesis process is characterized by careful control of reaction conditions to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of ARQ-751 features a complex arrangement typical of allosteric inhibitors. Key structural components include:

  • Pleckstrin Homology Domain: Facilitates binding to membrane lipids.
  • Kinase Domain: Contains critical phosphorylation sites that regulate activity.
  • Regulatory Domain: Modulates the interaction with other signaling molecules.

The structural formula can be represented as follows:

C20H23N5O3C_{20}H_{23}N_{5}O_{3}

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

ARQ-751 undergoes various chemical reactions that are crucial for its activity:

  1. Binding Reaction: It binds to AKT1 through allosteric sites rather than the ATP-binding site, leading to conformational changes that inhibit kinase activity.
  2. Phosphorylation Inhibition: By preventing the phosphorylation of key residues (Thr308 and Ser473), ARQ-751 effectively disrupts downstream signaling pathways involved in cell survival and proliferation.

These reactions are typically monitored using biochemical assays that measure enzyme activity in the presence of the inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for ARQ-751 involves several steps:

  1. Allosteric Binding: ARQ-751 binds to an allosteric site on AKT1, inducing a conformational change that decreases its affinity for substrates.
  2. Inhibition of Phosphorylation: This binding prevents phosphorylation at critical regulatory sites (Thr308 and Ser473), essential for AKT activation.
  3. Induction of Apoptosis: The resultant decrease in AKT activity leads to increased apoptosis in cancer cells, particularly those harboring mutations like E17K.

This mechanism has been validated through various in vitro and in vivo studies demonstrating significant anti-tumor effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ARQ-751 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Exhibits stability under physiological conditions but is sensitive to extreme pH levels.
  • Molecular Weight: Approximately 365.43 g/mol.

These properties are critical for its formulation into therapeutic agents and influence its pharmacokinetic profile.

Applications

Scientific Uses

ARQ-751 has shown promise in various scientific applications:

  1. Cancer Therapy: Primarily used in clinical trials targeting solid tumors with AKT mutations.
  2. Research Tool: Serves as a valuable tool for studying the PI3K/AKT signaling pathway's role in cancer biology.
  3. Combination Therapy: Investigated for use alongside other targeted therapies to overcome resistance mechanisms in cancer treatment.
Molecular Pharmacology of ARQ-751 as a Pan-AKT Inhibitor

Allosteric Inhibition Mechanisms Targeting AKT Isoforms

Structural Basis of AKT1-E17K Mutant Binding Affinity

ARQ-751 (vevorisertib) is an orally active allosteric inhibitor that selectively targets the pleckstrin homology (PH) domain of AKT isoforms. This domain normally interacts with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, facilitating AKT activation. The oncogenic AKT1-E17K mutation substitutes glutamic acid with lysine at residue 17 within the PH domain, resulting in constitutive membrane localization and activation through enhanced PIP3 binding affinity. Biochemical analyses reveal that ARQ-751 binds to the PH domain with high affinity (Kd = 1.2 nM for wild-type AKT1; Kd = 8.6 nM for AKT1-E17K mutant), inducing a conformational change that prevents both membrane translocation and interdomain interactions necessary for activation. This binding disrupts the PH-kinase domain interface, locking AKT in an inactive state even in the presence of activating mutations [2] [4] [7].

Table 1: Binding Affinity of ARQ-751 for AKT Isoforms

AKT Isoform/MutantBinding Affinity (Kd)Biological Consequence
AKT1 (Wild-type)1.2 nMPrevents membrane localization
AKT1-E17K Mutant8.6 nMSuppresses constitutive activation
AKT2 (Wild-type)Not reportedInhibits metabolic signaling
AKT3 (Wild-type)Not reportedImpairs neuronal survival pathways

Differential Inhibition Kinetics for AKT1/AKT2/AKT3 (IC50 Profiling)

ARQ-751 demonstrates potent pan-AKT inhibition with nanomolar IC50 values across all isoforms, though with nuanced selectivity:

  • AKT1: IC50 = 0.55 nM
  • AKT2: IC50 = 0.81 nM
  • AKT3: IC50 = 1.31 nM

This ~2.4-fold differential between AKT1 and AKT3 arises from structural variations in their PH domains. AKT1’s PH domain exhibits greater conformational flexibility, allowing tighter binding to ARQ-751. Cellular assays confirm this hierarchy; proliferation inhibition in PIK3CA-mutant breast cancer lines (e.g., BT-474) correlates strongly with AKT1 inhibition (R2 = 0.93), whereas AKT2-driven glucose metabolism requires higher inhibitor concentrations. Kinase profiling against 245 human kinases confirms >1,000-fold selectivity for AKT over other AGC family kinases (e.g., PKA, PKC) [2] [3] [4].

Table 2: Isoform-Selective Inhibition Profile of ARQ-751

AKT IsoformIC50 (nM)Primary Cellular FunctionsTumor Types Most Dependent
AKT10.55Cell survival, proliferationBreast, endometrial
AKT20.81Glucose metabolism, migrationOvarian, pancreatic
AKT31.31Brain development, survivalGlioblastoma, melanoma

Modulation of PI3K/AKT/mTOR Signaling Cascade

Disruption of AKT Membrane Localization via PH Domain Interactions

ARQ-751 uniquely impedes AKT activation at two stages: (1) dephosphorylating membrane-associated active AKT, and (2) preventing cytosolic inactive AKT from translocating to the plasma membrane. Biochemical studies show that ARQ-751 binds the PH domain’s PIP3-binding pocket, sterically hindering phosphoinositide interactions. This action is particularly effective in PIK3CA-mutant or PTEN-null tumors, where PIP3 accumulates constitutively. In endometrial patient-derived xenograft (PDX) models harboring AKT1-E17K, ARQ-751 (10–120 mg/kg) reduced membrane-associated AKT by >80% within 4 hours. The inhibitor’s cyclobutane-containing scaffold enables deep insertion into the PH domain’s hydrophobic cleft, a feature absent in ATP-competitive inhibitors like capivasertib [3] [4] [7].

Downregulation of p-AKT(S473) Phosphorylation Dynamics

Phosphorylation at Ser473 (S473) by mTORC2 is essential for maximal AKT activity. ARQ-751 suppresses S473 phosphorylation by disrupting mTORC2 accessibility and destabilizing AKT’s active conformation. In cellular assays:

  • Within 2 hours, ARQ-751 (100 nM) reduced p-AKT(S473) by 92% in AKT1-E17K-mutant AN3CA endometrial cells.
  • Combination with paclitaxel enhanced p-AKT(S473) suppression (98% reduction) in PIK3CA-mutant breast cancer models.

Phase Ib clinical data (NCT02761694) corroborate these findings; among 78 patients with PIK3CA/AKT/PTEN-altered solid tumors, ARQ-751 monotherapy decreased p-AKT(S473) levels in 79% of evaluable tumor biopsies. Notably, tumors with AKT1-E17K mutations exhibited near-complete abolition of p-AKT(S473) (mean reduction: 89%), while PTEN-null tumors showed moderate reduction (62%), suggesting mutation-dependent efficacy [1] [3] [7].

Table 3: Modulation of AKT Phosphorylation by ARQ-751 in Cellular and Clinical Settings

Tumor Model/TypeGenetic Alterationp-AKT(S473) ReductionTime to Max Effect
AN3CA endometrial cellsAKT1-E17K92%2 hours
BT-474 breast cancer cellsPIK3CA H1047R85%4 hours
Phase Ib trial (monotherapy)AKT1-E17K89% (mean)Cycle 1, Day 15
Phase Ib trial (monotherapy)PTEN loss62% (mean)Cycle 1, Day 15

Properties

Product Name

ARQ-751

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

ARQ-751; ARQ 751; ARQ751;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.